3-(2-(6-(4-氯苯基)-7-甲基-2-氧代-2,3-二氢-1H-咪唑并[1,2-b]嘧啶-3-基)乙酰胺基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C21H17ClN4O4 and its molecular weight is 424.84. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成中活化腈的效用
活化腈,如4-(2-氰基乙酰胺)苯甲酸,是合成包括噻唑、吡唑和恶唑衍生物在内的一系列杂环化合物的重要中间体。这些化合物已通过各种分析技术进行了表征,并代表了一类通用的化合物,可用于进一步的化学转化 (A. Fadda, M. Mukhtar, H. M. Refat, 2012).
合成和抗菌活性
苄基-3-(5-取代苯基-4,5-二氢-1H-吡唑-3-基-氨基)-6,8-二溴喹唑啉-4(3H)酮的合成展示了此类化合物中抗菌活性的潜力。这些化合物已对其体外抗菌性能进行了评估,展示了此类化学结构在药物化学中的相关性 (NB Patel, JC Patel, GG Barat, 2010).
级联反应中的杂环化合物
硫脲基乙酰胺已用于一锅级联反应中,以合成各种杂环化合物,展示了出色的原子经济性。这种方法突出了利用特定化学结构有效生成复杂杂环化合物的潜力 (J. Schmeyers, G. Kaupp, 2002).
分子对接和抗糖尿病研究
苯并咪唑-吡唑啉杂化分子的合成已针对其抗糖尿病潜力进行,展示了分子对接研究在识别具有生物活性的有希望的候选物中的效用。这些化合物显示出显着的α-葡萄糖苷酶抑制活性,表明它们在抗糖尿病药物开发中的潜力 (Farhat Ibraheem et al., 2020).
作用机制
It’s worth noting that compounds with a pyrazole core, like the one in your compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
The antileishmanial and antimalarial activities of these pyrazole derivatives have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of some of these compounds .
属性
IUPAC Name |
3-[[2-[6-(4-chlorophenyl)-7-methyl-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4/c1-11-18(12-5-7-14(22)8-6-12)25-26-16(20(28)24-19(11)26)10-17(27)23-15-4-2-3-13(9-15)21(29)30/h2-9,16H,10H2,1H3,(H,23,27)(H,24,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNVZNZCJFEDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2NC(=O)C(N2N=C1C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。